(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine hydrochloride
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Overview
Description
(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H6ClF4N2 It is a derivative of hydrazine, characterized by the presence of both fluoro and trifluoromethyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with hydrazine hydrate in the presence of ethanol. The reaction is carried out under reflux conditions at approximately 85°C . The resulting hydrazone is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The presence of fluoro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
- (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride
- 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Comparison: (2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine hydrochloride is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This positioning can influence its reactivity and interaction with other molecules, making it distinct from similar compounds. For example, the presence of the fluoro group at the 2-position and the trifluoromethyl group at the 6-position can enhance its stability and reactivity compared to other isomers.
Properties
Molecular Formula |
C7H7ClF4N2 |
---|---|
Molecular Weight |
230.59 g/mol |
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-5-3-1-2-4(6(5)13-12)7(9,10)11;/h1-3,13H,12H2;1H |
InChI Key |
BHGCDSXUIUHTLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NN)C(F)(F)F.Cl |
Origin of Product |
United States |
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